molecular formula C20H23ClFN3O B14180374 N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide CAS No. 923024-38-8

N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide

Cat. No.: B14180374
CAS No.: 923024-38-8
M. Wt: 375.9 g/mol
InChI Key: UXYXOTWBETTYJO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable halogenated compound.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the piperazine derivative and the butanoyl chloride.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide
  • N-(4-Fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide
  • N-(4-Methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide

Uniqueness

N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide is unique due to the specific combination of the 4-chlorophenyl and 2-fluorophenyl groups, which may confer distinct pharmacological properties compared to other similar compounds. The presence of these groups can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

CAS No.

923024-38-8

Molecular Formula

C20H23ClFN3O

Molecular Weight

375.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C20H23ClFN3O/c21-16-7-9-17(10-8-16)23-20(26)6-3-11-24-12-14-25(15-13-24)19-5-2-1-4-18(19)22/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,26)

InChI Key

UXYXOTWBETTYJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3F

Origin of Product

United States

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